![molecular formula C15H15N3O B2388956 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine CAS No. 263022-51-1](/img/structure/B2388956.png)
2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methyl]-3H-benzimidazol-5-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry . This particular compound features a methoxyphenyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, reduction, and nitration reactions . These methods are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(4-Methoxyphenyl)methyl]-3H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine .
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methyl]-3H-benzimidazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity. For example, they can inhibit tubulin polymerization, which is essential for cell division, making them effective as antiparasitic agents . The methoxy group can also influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Comparison: Compared to these similar compounds, 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine is unique due to the presence of the methoxy group, which can enhance its biological activity and chemical stability. The benzimidazole core also provides a versatile scaffold for further functionalization, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15/h2-7,9H,8,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYPYBJFAMRIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)

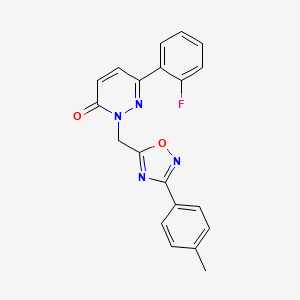
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388878.png)
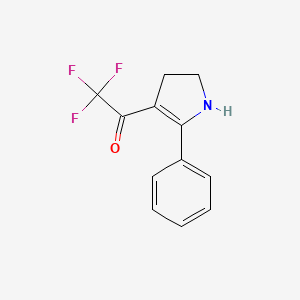
![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)
![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)
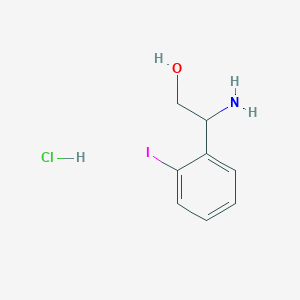
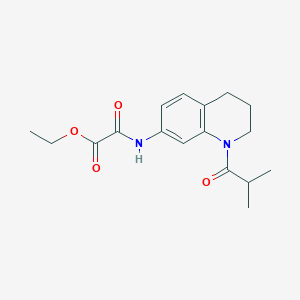
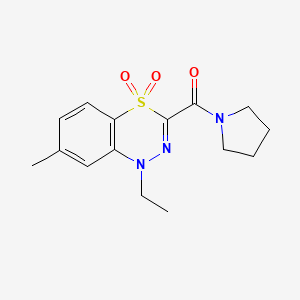
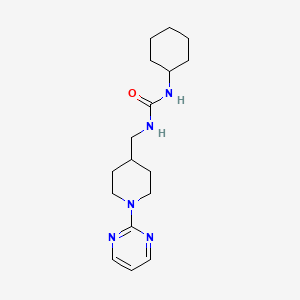
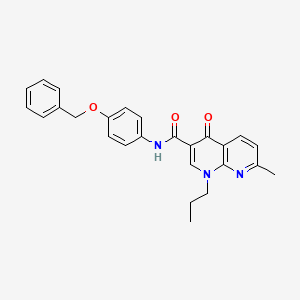
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)
